molecular formula C9H10ClNO2 B055572 4-Chloro-N-methoxy-N-methylbenzamide CAS No. 122334-37-6

4-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B055572
CAS RN: 122334-37-6
M. Wt: 199.63 g/mol
InChI Key: LHUOAIXJPPMULP-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxy-N-methylbenzamide is a type of N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .


Molecular Structure Analysis

The molecular formula of 4-Chloro-N-methoxy-N-methylbenzamide is C9H10ClNO2 . The molecular weight is 199.63 .


Physical And Chemical Properties Analysis

4-Chloro-N-methoxy-N-methylbenzamide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.23 and a refractive index of 1.55 . The flash point is 156 °C .

Scientific Research Applications

Chemical Structure and Properties

“4-Chloro-N-methoxy-N-methylbenzamide” is a derivative of Benzamide, N-methyl- . It has a molecular weight of 135.1632 and its IUPAC Standard InChIKey is NCCHARWOCKOHIH-UHFFFAOYSA-N . The chemical structure of this compound can be viewed using Java or Javascript .

Preparation of Weinreb Amides

Weinreb amides are widely utilized in the synthesis of natural products and biologically active substances . They can be readily converted to the corresponding ketones or aldehydes and not to alcohols . “4-Chloro-N-methoxy-N-methylbenzamide” can be used in the preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in solvents such as methanol, isopropyl .

Synthesis of β-Trifluoromethyl Enaminones

“4-Chloro-N-methoxy-N-methylbenzamide” may be used in the preparation of β-trifluoromethyl enaminones . These compounds are important in organic synthesis as they can be used to introduce the trifluoromethyl group into other molecules.

Use in Natural Products Synthesis

As mentioned earlier, Weinreb amides, which can be prepared from “4-Chloro-N-methoxy-N-methylbenzamide”, are widely used in the synthesis of natural products . This makes “4-Chloro-N-methoxy-N-methylbenzamide” an important compound in the field of natural products chemistry.

Use in Biologically Active Substances Synthesis

Weinreb amides are also used in the synthesis of biologically active substances . Therefore, “4-Chloro-N-methoxy-N-methylbenzamide”, being a precursor to Weinreb amides, plays a crucial role in medicinal chemistry and drug discovery.

Use in Chiral Source Reactions

The method involving the activated ester from the carboxylic acid using coupling reagents is applicable for the reaction using chiral sources such as amino acids without racemization . This makes “4-Chloro-N-methoxy-N-methylbenzamide” useful in stereochemistry and the synthesis of chiral molecules.

Safety And Hazards

4-Chloro-N-methoxy-N-methylbenzamide is a combustible liquid . It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

4-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUOAIXJPPMULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460861
Record name 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-methoxy-N-methylbenzamide

CAS RN

122334-37-6
Record name 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-methoxy-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyridine (27.6 mL, 343 mmol) was added to N,O-dimethylhydroxylamine hydrochloride (16.7 g, 172 mmol) in DCM (400 mL). 4-Chlorobenzoyl chloride (20 mL, 156 mmol) was then added and the mixture was stirred at room temperature for 3 days. Solids were removed by vacuum filtration and washed with DCM. The filtrate was washed with 1 N aqueous HCl followed by water. The organic phase was dried (Na2SO4), filtered, and concentrated, affording the crude title compound as a colorless liquid which was used without purification in the next step.
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

31.2 g of N-methoxymethanamine hydrochloride and 91.2 ml of triethylamine in 500 ml of DCM is cooled in an ice bath, and then 56 g of 4-chlorobenzoyl chloride are added slowly and the mixture is left to stir at AT for 4 hours. A mixture of ice/water is added, the mixture is extracted with DCM, the organic phase is washed with a buffer solution pH=2 and dried over Na2SO4, and the solvent is evaporated off under vacuum. 60 g of the expected compound are obtained.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
91.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution 11.38 gm (116.7 mMol) N-methoxy-N-methyl amine hydrochloride in 700 mL 1N sodium hydroxide was added a solution of 18.56 gm (106.04 mMol) 4-chlorobenzoyl chloride in 200 mL dichloromethane and the mixture was stirred at ambient temperature. After 18 hours the phases were separated and the remaining aqueous was extracted well with dichloromethane. All organic phases are combined, dried over sodium sulfate and concentrated under reduced pressure to give 27.9 gm (95%) of the title compound as a clear oil.
[Compound]
Name
solution
Quantity
11.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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